N-[2-(cyclohexylsulfanyl)ethyl]-2-(9-fluoro-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetamide
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Overview
Description
N-[2-(cyclohexylsulfanyl)ethyl]-2-(9-fluoro-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetamide is a complex organic compound that features a unique combination of functional groups. This compound is characterized by the presence of a cyclohexylsulfanyl group, a fluoro-substituted dibenzo thiazine ring, and an acetamide moiety. The intricate structure of this compound makes it of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(cyclohexylsulfanyl)ethyl]-2-(9-fluoro-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetamide typically involves multiple steps. One common approach is to start with the preparation of the dibenzo thiazine core, followed by the introduction of the fluoro substituent. The cyclohexylsulfanyl group is then attached via a nucleophilic substitution reaction. Finally, the acetamide group is introduced through an amidation reaction. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and quality. Purification techniques such as crystallization, distillation, and chromatography are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
N-[2-(cyclohexylsulfanyl)ethyl]-2-(9-fluoro-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The sulfur atom in the cyclohexylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The fluoro substituent can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Catalytic hydrogenation or metal hydrides like lithium aluminum hydride can be employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a suitable base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups in place of the fluoro substituent.
Scientific Research Applications
N-[2-(cyclohexylsulfanyl)ethyl]-2-(9-fluoro-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Industry: It can be used in the production of specialty chemicals, agrochemicals, and materials with specific properties.
Mechanism of Action
The mechanism of action of N-[2-(cyclohexylsulfanyl)ethyl]-2-(9-fluoro-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to active sites or allosteric sites, modulating the activity of the target protein. The pathways involved may include inhibition or activation of enzymatic activity, alteration of signal transduction pathways, or modulation of gene expression.
Comparison with Similar Compounds
Similar Compounds
- **N-{2-[(2-Chlorobenzyl)sulfanyl]ethyl}-2-(9-fluoro-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetamide
- **(9-Fluoro-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetic acid
- **N-[1-(2,5-Dimethylphenyl)ethyl]-2-(9-ethyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetamide
Uniqueness
N-[2-(cyclohexylsulfanyl)ethyl]-2-(9-fluoro-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetamide stands out due to its specific combination of functional groups, which confer unique chemical and biological properties. The presence of the cyclohexylsulfanyl group, in particular, distinguishes it from other similar compounds and contributes to its distinct reactivity and interaction with molecular targets.
Properties
Molecular Formula |
C22H25FN2O3S2 |
---|---|
Molecular Weight |
448.6 g/mol |
IUPAC Name |
N-(2-cyclohexylsulfanylethyl)-2-(9-fluoro-5,5-dioxobenzo[c][1,2]benzothiazin-6-yl)acetamide |
InChI |
InChI=1S/C22H25FN2O3S2/c23-16-10-11-20-19(14-16)18-8-4-5-9-21(18)30(27,28)25(20)15-22(26)24-12-13-29-17-6-2-1-3-7-17/h4-5,8-11,14,17H,1-3,6-7,12-13,15H2,(H,24,26) |
InChI Key |
KHBUKZHROUNIRA-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)SCCNC(=O)CN2C3=C(C=C(C=C3)F)C4=CC=CC=C4S2(=O)=O |
Origin of Product |
United States |
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